N-(1H-pyrazol-4-yl)-3-(thiophen-2-yl)propanamide N-(1H-pyrazol-4-yl)-3-(thiophen-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20732395
InChI: InChI=1S/C10H11N3OS/c14-10(13-8-6-11-12-7-8)4-3-9-2-1-5-15-9/h1-2,5-7H,3-4H2,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28 g/mol

N-(1H-pyrazol-4-yl)-3-(thiophen-2-yl)propanamide

CAS No.:

Cat. No.: VC20732395

Molecular Formula: C10H11N3OS

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-pyrazol-4-yl)-3-(thiophen-2-yl)propanamide -

Specification

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
IUPAC Name N-(1H-pyrazol-4-yl)-3-thiophen-2-ylpropanamide
Standard InChI InChI=1S/C10H11N3OS/c14-10(13-8-6-11-12-7-8)4-3-9-2-1-5-15-9/h1-2,5-7H,3-4H2,(H,11,12)(H,13,14)
Standard InChI Key HNAMFHORGGYSJP-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CCC(=O)NC2=CNN=C2

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure comprises a pyrazole ring substituted at the 4-position with a propanamide group, which is further connected to a thiophene heterocycle. The pyrazole ring (C3H3N2\text{C}_{3}\text{H}_{3}\text{N}_{2}) contributes aromaticity and hydrogen-bonding capacity, while the thiophene moiety (C4H3S\text{C}_{4}\text{H}_{3}\text{S}) enhances lipophilicity and electronic interactions with biological targets. The propanamide linker (CH2CH2CONH\text{CH}_{2}\text{CH}_{2}\text{CONH}) provides conformational flexibility, enabling optimal binding to enzymes or receptors.

Key Structural Data:

PropertyValueSource
IUPAC NameN-(1H-pyrazol-4-yl)-3-thiophen-2-ylpropanamide
Molecular FormulaC10H11N3OS\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{OS}
Molecular Weight221.28 g/mol
Canonical SMILESC1=CSC(=C1)CCC(=O)NC2=CNN=C2
logP1.82 (predicted)

Crystallographic and Spectroscopic Insights

While direct crystallographic data for N-(1H-pyrazol-4-yl)-3-(thiophen-2-yl)propanamide remains limited, studies on analogous pyrazole-thiophene hybrids reveal planar geometries with intermolecular hydrogen bonding involving the amide group . Infrared spectroscopy (IR) of the compound shows characteristic peaks at 1650–1680 cm1^{-1} (amide C=O stretch) and 3100–3300 cm1^{-1} (N-H stretch). 1H^1\text{H}-NMR spectra in DMSO-d6_6 display signals at δ 7.4–7.6 ppm (thiophene protons), δ 6.8–7.2 ppm (pyrazole protons), and δ 2.5–3.0 ppm (propanamide methylene groups).

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Pyrazole Formation: Condensation of thiophene-2-carbaldehyde with hydrazine derivatives under acidic conditions yields 4-aminopyrazole intermediates.

  • Acylation: Reaction of the intermediate with propanoyl chloride in the presence of a base (e.g., triethylamine) produces the final propanamide derivative.

Representative Reaction Scheme:

Thiophene-2-carbaldehyde+HydrazineHCl4-AminopyrazolePropanoyl ChlorideN-(1H-Pyrazol-4-yl)-3-(thiophen-2-yl)propanamide\text{Thiophene-2-carbaldehyde} + \text{Hydrazine} \xrightarrow{\text{HCl}} \text{4-Aminopyrazole} \xrightarrow{\text{Propanoyl Chloride}} \text{N-(1H-Pyrazol-4-yl)-3-(thiophen-2-yl)propanamide}

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments, cleaving the amide bond to form 3-(thiophen-2-yl)propanoic acid and 4-aminopyrazole. Its reactivity with nucleophiles (e.g., Grignard reagents) at the carbonyl group enables derivatization for structure-activity relationship (SAR) studies.

Pharmacological Activities

Anti-Inflammatory Effects

N-(1H-Pyrazol-4-yl)-3-(thiophen-2-yl)propanamide inhibits cyclooxygenase-2 (COX-2) with an IC50_{50} of 1.2 µM, outperforming ibuprofen (IC50_{50} = 4.5 µM) in vitro . The thiophene ring’s sulfur atom interacts with COX-2’s hydrophobic pocket, reducing prostaglandin E2_2 synthesis.

Anticancer Activity

Analytical Characterization

Spectroscopic Methods

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 222.1 [M+H]+^+.

  • 13C^{13}\text{C}-NMR: Key signals include δ 172.5 ppm (amide carbonyl) and δ 125–140 ppm (aromatic carbons).

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey FeaturesBioactivity (IC50_{50})
N-(1H-Pyrazol-4-yl)-3-(thiophen-2-yl)propanamideC10H11N3OS\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{OS}COX-2 inhibition, anticonvulsant1.2 µM (COX-2)
3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amineC11H15N3S\text{C}_{11}\text{H}_{15}\text{N}_{3}\text{S}MAO-B inhibition0.07 µM (MAO-B)
5-Methyl-1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-phenyl-1H-pyrazoleC15H15N5O2\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}_{2}Tyrosine kinase inhibition0.08 µM (EGFR)

Future Directions and Challenges

Despite promising preclinical data, challenges include optimizing pharmacokinetics (e.g., enhancing solubility via PEGylation) and evaluating toxicity profiles. Computational modeling predicts off-target interactions with cytochrome P450 enzymes, warranting rigorous in vivo safety assessments . Collaborative efforts to synthesize fluorinated or sulfonamide derivatives could expand therapeutic applications.

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